molecular formula C10H21N B8638319 N-(Prop-2-en-1-yl)heptan-1-amine CAS No. 91342-40-4

N-(Prop-2-en-1-yl)heptan-1-amine

Cat. No.: B8638319
CAS No.: 91342-40-4
M. Wt: 155.28 g/mol
InChI Key: RVGQYVAVPAMMMU-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)heptan-1-amine (CAS: Not explicitly provided; systematic name: allylheptylamine) is a secondary amine comprising a heptyl chain (C₇H₁₅) and an allyl (prop-2-en-1-yl) group bonded to the nitrogen atom. Its molecular formula is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol. The compound’s structure combines the hydrophobic heptyl chain with the reactive allyl moiety, making it suitable for applications in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No.

91342-40-4

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-prop-2-enylheptan-1-amine

InChI

InChI=1S/C10H21N/c1-3-5-6-7-8-10-11-9-4-2/h4,11H,2-3,5-10H2,1H3

InChI Key

RVGQYVAVPAMMMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below highlights key structural and physical differences between N-(Prop-2-en-1-yl)heptan-1-amine and related amines:

Compound Substituents on N Carbon Chain Molecular Formula Molecular Weight (g/mol) Key Features
This compound Allyl Heptyl (C₇) C₁₀H₂₁N 155.28 Hydrophobic chain; reactive allyl group
Triallylamine () Three allyl groups None C₉H₁₅N 137.23 High reactivity due to multiple allyls
N-Methyl-2-phenylpropan-1-amine () Methyl, phenyl Propyl (C₃) C₁₀H₁₅N 149.24 Aromatic phenyl group; CNS activity
N,N-Di(propargyl)-N-methylamine () Two propargyl groups, methyl None C₇H₉N 107.15 Triple bonds; enhanced acidity

Key Observations :

  • Reactivity : Allyl groups participate in conjugate addition and polymerization, while propargyl groups (e.g., in ) exhibit distinct reactivity due to sp-hybridized carbons .
  • Steric Effects: Triallylamine’s three allyl groups create significant steric hindrance, limiting its utility in coordination chemistry compared to mono-allyl derivatives .
Alkylation Reactions
  • Target Compound : Synthesized via alkylation of heptan-1-amine with allyl bromide, analogous to methods in (using propargyl bromide) .
  • Regioselectivity: In , N-(prop-2-en-1-yl) derivatives react with 2-indolylcyanocuprate to yield 1,2- or 1,4-addition products, depending on substituent steric effects. For example, bulkier substituents on the iminium chloride favor 1,4-addition .
Coordination Chemistry
  • describes a copper(II) complex using a ligand derived from an allylamine-hydrazinecarbothioamide hybrid. The allyl group’s electron-donating ability stabilizes metal coordination, contrasting with pyridyl or ethylenediamine ligands .
Imine Exchange
  • notes that allyl-substituted imines (e.g., (E)-N-(pyridin-2-yl methylene)heptan-1-amine) undergo dynamic covalent exchange reactions. The allyl group’s electron-donating nature may enhance imine stability compared to electron-withdrawing substituents .

Industrial and Research Utility

  • Polymerization: Allyl groups in the target compound could serve as monomers in radical polymerization, similar to triallylamine’s use in cross-linked polymers .
  • Catalysis : Propargyl derivatives () are employed in click chemistry, whereas allylamines are preferred in Michael additions or Diels-Alder reactions .

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